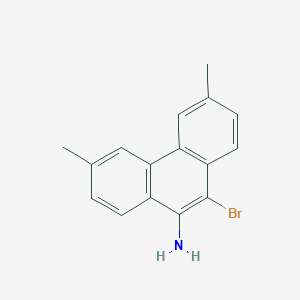
10-Bromo-3,6-dimethylphenanthren-9-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Bromo-3,6-dimethylphenanthren-9-amine is an organic compound belonging to the phenanthrene family. Phenanthrene derivatives are known for their diverse applications in organic synthesis, materials science, and medicinal chemistry. The presence of bromine and amine groups in this compound makes it a valuable intermediate for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-Bromo-3,6-dimethylphenanthren-9-amine typically involves multi-step organic reactions. One common method is the bromination of 3,6-dimethylphenanthrene, followed by amination. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The amination step involves the reaction of the brominated intermediate with ammonia or an amine under suitable conditions, such as elevated temperatures and the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
10-Bromo-3,6-dimethylphenanthren-9-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds or nucleophiles.
Oxidation Reactions: The compound can be oxidized to form phenanthrenequinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The amine group can be reduced to form corresponding amines or hydrocarbons using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Organolithium or Grignard reagents in anhydrous solvents.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Phenanthrene derivatives with various functional groups.
Oxidation: Phenanthrenequinone derivatives.
Reduction: Reduced amines or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
10-Bromo-3,6-dimethylphenanthren-9-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
Wirkmechanismus
The mechanism of action of 10-Bromo-3,6-dimethylphenanthren-9-amine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine and amine groups allows for interactions with nucleophilic and electrophilic sites in biological molecules, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,6-Dibromo-9,10-phenanthrenediol
- 3,6-Dibromophenanthrene-9,10-dione
- 9-Bromo-3-(dimethylamino)phenanthrene
Uniqueness
10-Bromo-3,6-dimethylphenanthren-9-amine is unique due to the specific positioning of the bromine and amine groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of properties that make it valuable for specific synthetic and research applications.
Eigenschaften
Molekularformel |
C16H14BrN |
|---|---|
Molekulargewicht |
300.19 g/mol |
IUPAC-Name |
10-bromo-3,6-dimethylphenanthren-9-amine |
InChI |
InChI=1S/C16H14BrN/c1-9-3-5-11-13(7-9)14-8-10(2)4-6-12(14)16(18)15(11)17/h3-8H,18H2,1-2H3 |
InChI-Schlüssel |
VMCXEDUTNDSOLM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)C(=C(C3=C2C=C(C=C3)C)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


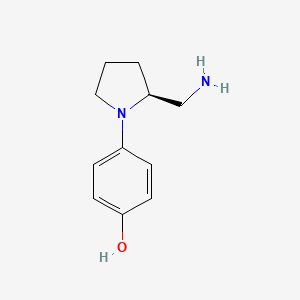
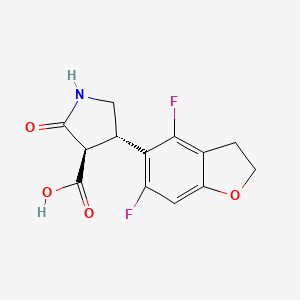

![6-Methyl-2-(2-methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13338949.png)
![1-isobutyl-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13338960.png)
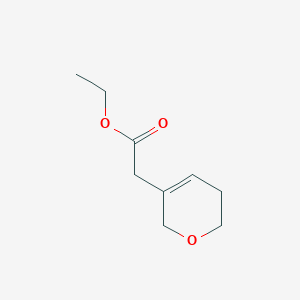

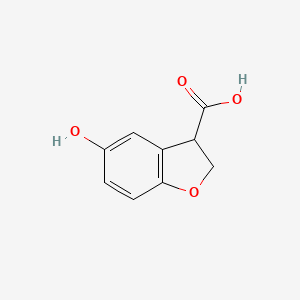

![(R)-4-(3-(2-Amino-5-chloropyrimidin-4-yl)imidazo[1,2-a]pyridin-6-yl)-2-(thiazol-2-yl)but-3-yn-2-ol](/img/structure/B13338989.png)
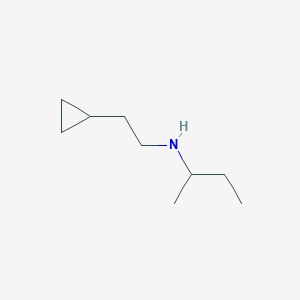
![Spiro[indene-1,3'-pyrrolidin]-3(2H)-one](/img/structure/B13339000.png)
![5-[5-(4-fluorophenyl)-10-morpholin-4-yl-1,5,8,11-tetrazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraen-12-yl]pyrimidin-2-amine](/img/structure/B13339005.png)
![(S)-2-((Benzyloxy)carbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B13339007.png)
